Cas no 18087-11-1 (1-Methoxy-4,5-dimethyl-2-nitrobenzene)

1-Methoxy-4,5-dimethyl-2-nitrobenzene structure
18087-11-1 structure
商品名:1-Methoxy-4,5-dimethyl-2-nitrobenzene
CAS番号:18087-11-1
MF:C9H11NO3
メガワット:181.189
CID:3819152
PubChem ID:19357165

1-Methoxy-4,5-dimethyl-2-nitrobenzene 化学的及び物理的性質

名前と識別子

    • Benzene, 1-methoxy-4,5-dimethyl-2-nitro-
    • 1-Methoxy-4,5-dimethyl-2-nitrobenzene
    • 4,5-Dimethyl-2-nitroanisole
    • DTXSID501288133
    • 18087-11-1
    • LPPBGAJFLLJXIR-UHFFFAOYSA-N
    • SCHEMBL8089043
    • インチ: InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5H,1-3H3
    • InChIKey: LPPBGAJFLLJXIR-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 181.07389321Da
  • どういたいしつりょう: 181.07389321Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 55.1Ų

1-Methoxy-4,5-dimethyl-2-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010005793-500mg
4,5-Dimethyl-2-nitroanisole
18087-11-1 97%
500mg
$790.55 2023-09-02
TRC
M878595-500mg
1-Methoxy-4,5-dimethyl-2-nitrobenzene
18087-11-1
500mg
$2113.00 2023-05-17
Alichem
A010005793-1g
4,5-Dimethyl-2-nitroanisole
18087-11-1 97%
1g
$1475.10 2023-09-02
TRC
M878595-100mg
1-Methoxy-4,5-dimethyl-2-nitrobenzene
18087-11-1
100mg
$500.00 2023-05-17
TRC
M878595-250mg
1-Methoxy-4,5-dimethyl-2-nitrobenzene
18087-11-1
250mg
$ 800.00 2023-09-06
Alichem
A010005793-250mg
4,5-Dimethyl-2-nitroanisole
18087-11-1 97%
250mg
$475.20 2023-09-02
TRC
M878595-50mg
1-Methoxy-4,5-dimethyl-2-nitrobenzene
18087-11-1
50mg
$270.00 2023-05-17

1-Methoxy-4,5-dimethyl-2-nitrobenzene 関連文献

1-Methoxy-4,5-dimethyl-2-nitrobenzeneに関する追加情報

Chemical Profile of Benzene, 1-methoxy-4,5-dimethyl-2-nitro- (CAS No. 18087-11-1)

Benzene, 1-methoxy-4,5-dimethyl-2-nitro-, identified by its Chemical Abstracts Service (CAS) number 18087-11-1, is a nitro-substituted aromatic compound featuring a methoxy and two methyl groups at specific positions on the benzene ring. This molecular structure imparts unique electronic and steric properties, making it a subject of interest in various chemical and pharmaceutical applications. The compound’s nitro group enhances its reactivity, while the methoxy and methyl substituents influence its solubility and interaction with biological systems.

The synthesis of Benzene, 1-methoxy-4,5-dimethyl-2-nitro- typically involves nitration of pre-functionalized benzene derivatives. The presence of the nitro group at the 2-position relative to the methoxy group creates a favorable environment for further chemical modifications, such as reduction or coupling reactions. These transformations are pivotal in medicinal chemistry for generating analogs with enhanced pharmacological profiles.

Recent advancements in computational chemistry have enabled the prediction of Benzene, 1-methoxy-4,5-dimethyl-2-nitro-‘s interaction with biological targets with high accuracy. Studies suggest that the compound’s nitro group can act as a hydrogen bond acceptor or participate in π-stacking interactions, which are critical for drug-receptor binding. This insight has guided the design of novel derivatives aimed at modulating enzyme activity or receptor occupancy.

In the realm of medicinal chemistry, Benzene, 1-methoxy-4,5-dimethyl-2-nitro- has been explored as a scaffold for developing small-molecule inhibitors. For instance, its structural motif has been incorporated into molecules targeting kinases and other enzymes implicated in inflammatory and oncogenic pathways. The methoxy and methyl groups provide steric bulk that can fine-tune binding affinity while minimizing off-target effects.

The compound’s stability under various conditions has also been a focus of research. Studies indicate that Benzene, 1-methoxy-4,5-dimethyl-2-nitro- exhibits reasonable photostability and thermal stability, which are essential for its use in pharmaceutical formulations. Additionally, its solubility profile has been optimized through structural modifications to enhance bioavailability in drug delivery systems.

Emerging research highlights the potential of Benzene, 1-methoxy-4,5-dimethyl-2-nitro- in material science applications. Its ability to form coordination complexes with transition metals has been exploited in catalysis and as sensors for environmental pollutants. The nitro group’s redox activity further extends its utility in designing electrochemical sensors capable of detecting trace analytes.

The synthesis methodologies for Benzene, 1-methoxy-4,5-dimethyl-2-nitro- have seen significant improvements over recent years. Green chemistry principles have been integrated into these processes to minimize waste and hazardous byproducts. For example, catalytic nitration techniques have replaced traditional batch processes, reducing energy consumption and improving yield consistency.

Biological activity assays have revealed that derivatives of Benzene, 1-methoxy-4,5-dimethyl-2-nitro- exhibit promising effects on neurological disorders. The nitro group’s ability to cross the blood-brain barrier has been leveraged to develop potential therapeutics for neurodegenerative diseases. Preclinical studies are ongoing to evaluate their efficacy and safety profiles further.

The compound’s role in drug discovery extends beyond inhibition-based mechanisms. It has been investigated as a prodrug precursor due to its ability to undergo metabolic conversion into active species within biological systems. This property allows for controlled release of pharmacologically active intermediates at target sites.

In conclusion, Benzene, 1-methoxy-4,5-dimethyl-2-nitro-(CAS No. 18087-11-1) is a versatile chemical entity with broad applicability across pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies while maintaining stability and reactivity suitable for synthetic transformations. Continued research into this compound promises further insights into its potential applications and mechanisms of action.

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